4-[(5Z)-5-(1,3-benzodioxol-4-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)butanamide
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Overview
Description
4-[(5Z)-5-(1,3-benzodioxol-4-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)butanamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a thiazolidinone ring, and a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-(1,3-benzodioxol-4-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)butanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxole ring, the thiazolidinone ring, and the final coupling to form the butanamide derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-[(5Z)-5-(1,3-benzodioxol-4-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while substitution reactions on the benzodioxole ring can introduce various functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that can be explored for drug development.
Medicine: Potential therapeutic applications could be investigated, particularly if the compound exhibits bioactivity.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-(1,3-benzodioxol-4-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)butanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone derivatives and benzodioxole-containing molecules. These compounds share structural features but may differ in their chemical reactivity and biological activity.
Uniqueness
The uniqueness of 4-[(5Z)-5-(1,3-benzodioxol-4-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)butanamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
4-[(5Z)-5-(1,3-benzodioxol-4-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S2/c1-14-6-2-3-8-16(14)23-19(25)10-5-11-24-21(26)18(30-22(24)29)12-15-7-4-9-17-20(15)28-13-27-17/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,23,25)/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASPXQUIJQAOQF-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCCN2C(=O)C(=CC3=C4C(=CC=C3)OCO4)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)CCCN2C(=O)/C(=C/C3=C4C(=CC=C3)OCO4)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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